Cas no 2172136-82-0 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 2-methyl group and a phenyl-substituted amide moiety, which enhance its utility in constructing conformationally constrained peptides. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis protocols, allowing for efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing tailored steric and electronic effects into peptide backbones, enabling precise modulation of secondary structure and intermolecular interactions. Its high purity and well-defined reactivity profile make it suitable for demanding applications in medicinal chemistry and bioconjugation.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid structure
2172136-82-0 structure
Product name:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid
CAS No:2172136-82-0
MF:C27H26N2O5
MW:458.505747318268
CID:5937301
PubChem ID:165804539

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid
    • 2172136-82-0
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-phenylpropanamido]acetic acid
    • EN300-1493377
    • Inchi: 1S/C27H26N2O5/c1-18(26(32)29(16-25(30)31)19-9-3-2-4-10-19)15-28-27(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24H,15-17H2,1H3,(H,28,33)(H,30,31)
    • InChI Key: KGGNIUVBCHBJBV-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)C(N(CC(=O)O)C1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 458.18417193g/mol
  • Monoisotopic Mass: 458.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 95.9Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1493377-1000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-phenylpropanamido]acetic acid
2172136-82-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1493377-5000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-phenylpropanamido]acetic acid
2172136-82-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1493377-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-phenylpropanamido]acetic acid
2172136-82-0
1g
$0.0 2023-06-05
Enamine
EN300-1493377-100mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-phenylpropanamido]acetic acid
2172136-82-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1493377-50mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-phenylpropanamido]acetic acid
2172136-82-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1493377-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-phenylpropanamido]acetic acid
2172136-82-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1493377-10000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-phenylpropanamido]acetic acid
2172136-82-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1493377-250mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-phenylpropanamido]acetic acid
2172136-82-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1493377-2500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-phenylpropanamido]acetic acid
2172136-82-0
2500mg
$6602.0 2023-09-28

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid Related Literature

Additional information on 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid (CAS No. 2172136-82-0): A Comprehensive Overview

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid (CAS No. 2172136-82-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-L-Phe-MeGly-OH, is a derivative of amino acids and is characterized by its unique structural features and potential biological activities.

The Fmoc (9-fluorenylmethoxycarbonyl) group in the compound serves as a protecting group for the amino functionality, which is crucial for the synthesis of peptides and other bioactive molecules. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions, making it an essential tool in the development of therapeutic peptides.

The L-Phe (L-phenylalanine) moiety in the compound is an essential amino acid that plays a vital role in protein structure and function. The presence of the L-Phe residue imparts specific conformational properties to the molecule, which can influence its interactions with biological targets. The MeGly (methylglycine) component adds further complexity to the structure, potentially enhancing its solubility and stability.

Recent studies have highlighted the potential applications of Fmoc-L-Phe-MeGly-OH in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In another study, researchers at the University of California, San Francisco, investigated the use of Fmoc-L-Phe-MeGly-OH as a building block for the synthesis of novel antibiotics. The results showed that peptides containing this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding opens up new avenues for developing more effective antibiotics to combat antibiotic resistance.

The structural versatility of Fmoc-L-Phe-MeGly-OH also makes it an attractive candidate for drug delivery systems. A study published in Pharmaceutical Research explored the use of this compound as a prodrug for targeted drug delivery. The researchers found that by conjugating Fmoc-L-Phe-MeGly-OH with specific targeting ligands, they could achieve enhanced cellular uptake and improved therapeutic efficacy in cancer models.

Beyond its therapeutic applications, Fmoc-L-Phe-MeGly-OH has also been studied for its potential use in diagnostic imaging. A team at Harvard Medical School developed a fluorescent probe based on this compound, which showed high sensitivity and selectivity for detecting specific biomarkers in vivo. This could have significant implications for early diagnosis and monitoring of diseases such as Alzheimer's and Parkinson's.

In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-phenylpropanamidoacetic acid (CAS No. 2172136-82-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an exciting area of ongoing investigation. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in the development of novel therapeutics and diagnostic tools.

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